molecular formula C3H10ClNO B1279948 O-propylhydroxylamine hydrochloride CAS No. 6084-54-4

O-propylhydroxylamine hydrochloride

Cat. No. B1279948
CAS RN: 6084-54-4
M. Wt: 111.57 g/mol
InChI Key: FDVFCJYDSZGNLJ-UHFFFAOYSA-N
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Description

O-propylhydroxylamine hydrochloride is a derivative of hydroxylamine where a propyl group is attached to the oxygen atom of hydroxylamine and the compound is subsequently protonated to form the hydrochloride salt. This compound is not directly mentioned in the provided papers, but its related compounds and reactions are discussed, which can provide insights into its chemistry.

Synthesis Analysis

The synthesis of hydroxylamine derivatives can be achieved through various methods. For instance, a highly efficient synthesis method for O-(2,4-dinitrophenyl)hydroxylamine is described, which involves a two-step process and demonstrates the compound's aminating efficiency . Similarly, O-benzylhydroxylamine can be synthesized on a large scale through the reaction of N-hydroxyphthalimide with benzyl chloride under phase transfer conditions, followed by acidic hydrolysis . These methods suggest that O-propylhydroxylamine hydrochloride could potentially be synthesized through analogous reactions using propyl chloride and appropriate hydroxylamine precursors.

Molecular Structure Analysis

The molecular structure of hydroxylamine derivatives is crucial for their reactivity and application in synthesis. The papers provided do not directly discuss the molecular structure of O-propylhydroxylamine hydrochloride, but they do mention the structure of related compounds. For example, the structure of O-(diphenylphosphinyl)hydroxylamine is inferred from its chemical reactions, which could provide a basis for understanding the structural aspects of O-propylhydroxylamine hydrochloride .

Chemical Reactions Analysis

Hydroxylamine derivatives participate in various chemical reactions. O-(2,4-Dinitrophenyl)hydroxylamine, for example, is used as an active-site-directed inhibitor of D-amino acid oxidase, where it specifically incorporates an amine group into an accessible nucleophilic residue . Additionally, O-propargylic hydroxylamines are known to undergo smooth 5-endo-dig cyclizations with molecular iodine to yield 2,5-dihydroisoxazoles . These reactions highlight the versatility of hydroxylamine derivatives in organic synthesis, which could be extrapolated to the reactivity of O-propylhydroxylamine hydrochloride in similar contexts.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydroxylamine derivatives are influenced by their molecular structure. While the papers do not provide specific details on the properties of O-propylhydroxylamine hydrochloride, they do offer insights into related compounds. For instance, the Lewis acid-mediated tandem reaction of propargylic alcohols with hydroxylamine hydrochloride to give α,β-unsaturated amides and alkenyl nitriles indicates the reactivity of hydroxylamine hydrochloride under neutral conditions . This suggests that O-propylhydroxylamine hydrochloride may also exhibit unique reactivity patterns that could be useful in synthetic applications.

Scientific Research Applications

Application

O-propylhydroxylamine hydrochloride is used in the modification of glassy carbon electrode (GCE) surfaces with nitrogen-doped hollow carbon spheres (N-HCSs) for the determination of hydroxylamine .

Method

The methods used for electrochemical analysis include Differential Pulse Voltammetry (DPV), Cyclic Voltammetry (CV), and Chronoamperometry (CA) .

Results

The results revealed the admirable performance of N-HCSs/GCE for the hydroxylamine determination, with a broad linear dynamic range from 10.0 to 100.0 µM, and a narrow limit of detection (LOD) of 3.0 µM .

2. Organic Synthesis

Application

O-propylhydroxylamine hydrochloride is used as an effective catalyst for formamide derivative synthesis .

Method

The method involves the use of O-propylhydroxylamine hydrochloride as a catalyst for amidation at room temperature .

Results

The results showed that O-propylhydroxylamine hydrochloride offers a simple, efficient, economical, and environmentally benign method for amidation .

3. Electrophilic Aminating Reagents

Application

O-protected NH-free hydroxylamine derivatives, such as O-propylhydroxylamine hydrochloride, have been evaluated in the construction of nitrogen-enriched compounds .

Method

These compounds are used in the synthesis of primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity .

Results

The results showcase the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .

4. Water Analysis

Application

O-propylhydroxylamine hydrochloride is used in the determination of hydroxylamine in water samples .

Method

A modified glassy carbon electrode is used for this purpose .

Results

This method provides a simple, rapid, and sensitive analytical method for the determination of hydroxylamine in water samples .

5. Nitrogen-Enriched Compounds Synthesis

Application

O-protected NH-free hydroxylamine derivatives, such as O-propylhydroxylamine hydrochloride, have been evaluated in the construction of nitrogen-enriched compounds .

Method

These compounds are used in the synthesis of primary amines, amides, and N-heterocycles, with high regio-, chemo- and stereoselectivity .

Results

The results showcase the late-stage functionalization of natural products, drugs, and functional molecules by biocatalysis, organocatalysis, and transition metal catalysis .

6. Water Quality Analysis

Application

O-propylhydroxylamine hydrochloride is used in the determination of hydroxylamine in water samples .

Method

A modified glassy carbon electrode is used for this purpose .

Results

This method provides a simple, rapid, and sensitive analytical method for the determination of hydroxylamine in water samples .

Safety And Hazards

O-propylhydroxylamine hydrochloride is associated with several safety hazards. It has been classified as a GHS07 substance . The hazard statements associated with it include H302, H312, and H332 . Precautionary measures include P411, P422, P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 .

properties

IUPAC Name

O-propylhydroxylamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO.ClH/c1-2-3-5-4;/h2-4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVFCJYDSZGNLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCON.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30484273
Record name O-propylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-propylhydroxylamine hydrochloride

CAS RN

6084-54-4
Record name O-propylhydroxylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30484273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O-propylhydroxylamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
K Yokoo, K Yamawaki, Y Yoshida, S Yonezawa… - European Journal of …, 2016 - Elsevier
… To a solution of 7 (4.08 g, 15.0 mmol) in MeOH (30 ml) was added triethylamine (2.29 ml, 16.5 mmol) and O-propylhydroxylamine hydrochloride (1.84 g, 16.5 mmol) and then the mixture …
Number of citations: 7 www.sciencedirect.com
S Wei - 2016 - digitalcommons.wayne.edu
… The mixture was concentrated and the resulting oil product was recrystallized using diethyl ether/ethanol as the solvent to give O-propylhydroxylamine hydrochloride (AA4, 0.07g). Its …
Number of citations: 3 digitalcommons.wayne.edu

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